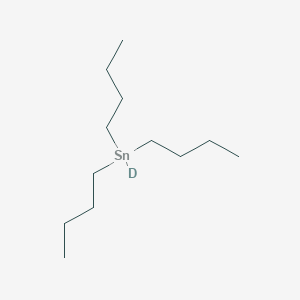

Tri-n-butyltin deuteride

Description

Properties

IUPAC Name |

tributyl(deuterio)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.Sn.H/c3*1-3-4-2;;/h3*1,3-4H2,2H3;;/i;;;;1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGVGMSCBYYSLD-RCUQKECRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[SnH](CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369858 | |

| Record name | Tri-n-butyltin deuteride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6180-99-0 | |

| Record name | Tri-n-butyltin deuteride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylstannane-D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tri N Butyltin Deuteride

Deuterium (B1214612) Exchange Reactions of Tri-n-butyltin Hydride

A common and direct route to Tri-n-butyltin deuteride (B1239839) involves the exchange of the hydrogen atom in Tri-n-butyltin hydride with a deuterium atom from a deuterated source.

Utilization of Deuterated Reagents (e.g., D₂O, Deuterated Acids)

The synthesis of Tri-n-butyltin deuteride can be accomplished through deuterium exchange reactions starting from Tri-n-butyltin hydride. This process typically utilizes deuterated reagents such as deuterium oxide (D₂O) or deuterated acids. The reaction involves the direct interaction of the tin-hydride bond with the deuterated source, leading to the substitution of the protium (B1232500) atom with a deuterium atom. This method is often favored for its straightforward approach. For instance, treatment of Tri-n-butyltin lithium with heavy water (D₂O) yields this compound. scribd.com

Kinetic Studies of Deuterium Exchange Processes

The kinetics of the deuterium exchange process have been the subject of investigation to understand the reaction mechanism and optimize conditions. Studies have demonstrated that the exchange can be followed spectroscopically. researchgate.net For example, the kinetics of the deuterium exchange have been studied at various temperatures, such as +30 °C, -10 °C, and -15 °C, in deuterated methanol (B129727) (CD₃OD) and deuterated alkali, with ¹H NMR and mass spectrometry confirming the quantitative nature of the transformation. researchgate.net A primary kinetic isotope effect (kH/kD) of 3.2 ± 0.2 at 80°C has been observed, which is indicative of the tin-hydride or tin-deuteride bond being broken in the rate-determining step of the reaction.

Reduction Methods for Tri-n-butyltin Chloride Precursors

An alternative and widely used strategy for the synthesis of this compound is the reduction of a tri-n-butyltin halide, most commonly Tri-n-butyltin chloride, using a deuteride-donating reducing agent.

Lithium Aluminum Deuteride (LiAlD₄) mediated Synthesis

Lithium aluminum deuteride (LiAlD₄) is a powerful reducing agent capable of efficiently converting Tri-n-butyltin chloride to this compound. This method involves the nucleophilic delivery of a deuteride ion from the LiAlD₄ to the electrophilic tin center of the Tri-n-butyltin chloride, displacing the chloride ion. This reaction is a reliable route for preparing this compound. While effective, the high reactivity of LiAlD₄ necessitates careful handling under anhydrous conditions.

Sodium Borodeuteride (NaBD₄) Reduction Pathways

Sodium borodeuteride (NaBD₄) serves as a milder and more selective alternative to LiAlD₄ for the reduction of Tri-n-butyltin chloride. google.com While less reactive than LiAlD₄, NaBD₄ is still effective in achieving the desired transformation. The reaction conditions may require the presence of a catalyst. One approach involves the in-situ generation of Tri-n-butyltin hydride from Tri-n-butyltin chloride and a borohydride (B1222165), which then undergoes exchange or is formed in a deuterated medium. For example, adding a catalytic amount of Tri-n-butyltin chloride to a reaction with a stoichiometric amount of sodium borohydride is a known method.

Alternative and Specialized Synthetic Routes

Beyond the more common methods, other synthetic strategies have been developed. For instance, a method for the synthesis of this compound involves the reaction of Tri-n-butyltin lithium with heavy water (D₂O). scribd.com Additionally, specialized procedures have been reported in the context of specific applications, such as the preparation of deuterated nucleosides where this compound is prepared via a modified literature method. google.com

Below is a table summarizing the key synthetic approaches for this compound:

| Synthetic Approach | Precursor(s) | Deuterium Source/Reagent | Key Features |

| Deuterium Exchange | Tri-n-butyltin hydride | D₂O, Deuterated Acids | Direct exchange of H for D. researchgate.net |

| Reduction | Tri-n-butyltin chloride | Lithium aluminum deuteride (LiAlD₄) | Powerful, efficient reduction. |

| Reduction | Tri-n-butyltin chloride | Sodium borodeuteride (NaBD₄) | Milder, more selective reduction. google.com |

| Alternative | Tri-n-butyltin lithium | Deuterium oxide (D₂O) | Involves an organolithium intermediate. scribd.com |

Preparation from Bis(tri-n-butyltin) Oxide

A convenient and widely utilized method for synthesizing this compound involves the reduction of bis(tri-n-butyltin) oxide. ucl.ac.ukatamanchemicals.comnih.govwikipedia.org This method is valued for its efficiency and the availability of the starting material. The reaction is typically carried out using a suitable deuteride source, such as a deuterated reducing agent. One common approach involves the use of poly(methylhydrosiloxane), which acts as a mild and effective reducing agent. ucl.ac.uk In this process, the bis(tri-n-butyltin) oxide is heated with the polysiloxane, and the resulting this compound can be isolated by distillation. ucl.ac.uk This method offers a high yield, often around 90%. ucl.ac.uk

Another approach involves the use of sodium borodeuteride (NaBD₄) for the reduction of the corresponding organotin halide, which can be formed in situ from the oxide. osti.gov While effective, this method requires careful control of reaction conditions to ensure high yields and purity.

In situ Generation Techniques

For many applications in organic synthesis, this compound can be generated in situ to avoid the isolation and storage of this air- and moisture-sensitive reagent. chemsrc.com This approach offers several advantages, including increased safety and the use of the reagent in its most reactive state.

A common method for in situ generation involves the reaction of a tri-n-butyltin halide, typically tri-n-butyltin chloride, with a deuteride source directly in the reaction mixture. cdnsciencepub.com Lithium aluminum deuteride (LiAlD₄) is a powerful reducing agent that can be used for this purpose. cdnsciencepub.com The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere.

Alternatively, sodium borodeuteride can be employed as a milder and more selective reducing agent for the in situ generation from tri-n-butyltin chloride. ucl.ac.uk This method is often preferred when other functional groups sensitive to LiAlD₄ are present in the reaction substrate. The reaction can be carried out in various solvents, including alcohols and ethers.

Purity Verification and Characterization

Ensuring the purity and isotopic enrichment of this compound is crucial for its effective use in chemical reactions and mechanistic studies. A combination of spectroscopic and analytical techniques is employed for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²H, ¹¹⁹Sn NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. osti.govgoogle.comscienceopen.com

¹H NMR: The proton NMR spectrum is used to confirm the absence or significant reduction of the tin-hydride (Sn-H) proton signal, which typically appears around 4.7 ppm. osti.gov The presence and integration of the signals corresponding to the butyl groups can confirm the integrity of the organotin backbone. psu.edu

²H NMR: Deuterium NMR is essential for directly observing the deuterium atom attached to the tin. rsc.org A signal in the ²H NMR spectrum corresponding to the Sn-D bond confirms the successful incorporation of deuterium. rsc.org This technique is also crucial for quantifying the level of deuterium incorporation.

¹¹⁹Sn NMR: Tin-119 NMR provides direct information about the chemical environment of the tin nucleus. psu.eduresearchgate.net The chemical shift in the ¹¹⁹Sn NMR spectrum is sensitive to the substituents on the tin atom. researchgate.net For this compound, the ¹¹⁹Sn NMR spectrum would show a characteristic signal, and the coupling constant between tin and deuterium (¹J(¹¹⁹Sn-¹H) is replaced by ¹J(¹¹⁹Sn-²H)) provides further structural confirmation. osti.gov The chemical shift for tri-n-butyltin hydride is reported to be around -93 ppm. researchgate.net

| Nucleus | Typical Chemical Shift (δ) / ppm | Key Information Provided |

| ¹H | ~4.7 (for Sn-H, absent in pure product) | Confirmation of H/D exchange |

| ²H | Varies | Direct detection of Sn-D bond |

| ¹¹⁹Sn | ~ -93 | Information on the tin's chemical environment |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Detection

GC-MS is a powerful technique for identifying and quantifying volatile impurities in a sample of this compound. gov.bc.ca This method separates the components of a mixture based on their boiling points and provides mass-to-charge ratio information for each component, allowing for their identification. mdpi.com

Common impurities that can be detected by GC-MS include residual starting materials (e.g., tri-n-butyltin chloride or bis(tri-n-butyltin) oxide), byproducts from the synthesis (e.g., tetrabutyltin), and residual solvents. mdpi.com For analysis, organotin compounds are often derivatized to increase their volatility. gov.bc.ca

| Potential Impurity | Reason for Presence | Detection Method |

| Tri-n-butyltin hydride | Incomplete deuteration | GC-MS, ¹H NMR |

| Bis(tri-n-butyltin) oxide | Unreacted starting material | GC-MS |

| Tetrabutyltin | Disproportionation byproduct | GC-MS |

| Solvents (e.g., THF, xylene) | Residual from synthesis/purification | GC-MS |

Elemental Analysis and Isotopic Enrichment Quantification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen) in the compound, which can be compared with the theoretical values for C₁₂H₂₇DSn to verify its elemental purity.

Quantification of isotopic enrichment is critical to determine the percentage of deuterium incorporation in the this compound sample. Mass spectrometry is a primary tool for this purpose. csic.esresearchgate.netharvard.edugcms.cz By analyzing the isotopic distribution of the molecular ion or specific fragment ions, the ratio of the deuterated species to the non-deuterated species can be accurately determined. csic.es This information is vital for applications where a high degree of deuteration is required, such as in mechanistic studies and as a deuterium labeling agent. researchgate.net For instance, high-resolution mass spectrometry can distinguish between ions with the same nominal mass but different elemental compositions, allowing for precise isotopic analysis. harvard.edu

Mechanistic Investigations of Tri N Butyltin Deuteride Reactions

Radical Chain Mechanism Initiation

The initiation of radical reactions involving tri-n-butyltin deuteride (B1239839) is the critical first step that generates the necessary radical species to propagate the chain reaction. This process can be achieved through the homolytic cleavage of the tin-deuterium bond, often facilitated by radical initiators.

Homolytic Cleavage of the Tin-Deuterium Bond

The foundation of tri-n-butyltin deuteride's reactivity lies in the relative weakness of the tin-deuterium (Sn-D) bond. organic-chemistry.org This bond can undergo homolytic cleavage, where the two electrons in the bond are distributed equally between the tin and deuterium (B1214612) atoms, resulting in the formation of a tributyltin radical ((n-Bu)₃Sn•) and a deuterium atom (D•).

This cleavage can be initiated by light or heat, although it is more commonly facilitated by the use of radical initiators to ensure a controlled and efficient start to the reaction. jove.com The energy required for this homolysis is relatively low, making this compound a ready source of radicals under mild conditions. organic-chemistry.org

Role of Radical Initiators (e.g., AIBN, Peroxides, Heat)

To achieve a sufficient concentration of tributyltin radicals and initiate the desired chemical transformation, radical initiators are frequently employed. libretexts.orgpharmacy180.com These are molecules that possess weak bonds that readily break upon heating or irradiation to form radicals. wikipedia.org

Azobisisobutyronitrile (AIBN) is a widely used radical initiator. libretexts.orglibretexts.org Upon heating, typically above 60 °C, AIBN decomposes to produce two cyanopropyl radicals and a molecule of nitrogen gas. jove.comwikipedia.org These cyanopropyl radicals can then abstract a deuterium atom from this compound to generate the key tributyltin radical, which then enters the propagation cycle of the reaction. libretexts.orglibretexts.org A key advantage of AIBN is that only a catalytic amount is needed to start the chain process. libretexts.org

Peroxides , such as benzoyl peroxide, are another class of radical initiators. wikipedia.org The oxygen-oxygen single bond in peroxides is weak and cleaves homolytically upon heating to form two oxygen-centered radicals. wikipedia.org These radicals can then react with this compound to produce tributyltin radicals. However, peroxide radicals are highly reactive and can sometimes lead to unwanted side reactions by abstracting hydrogen from the organic substrate. jove.com

Heat itself can serve as an initiator by providing the thermal energy necessary to induce the homolytic cleavage of the Sn-D bond or to decompose other thermally labile initiators present in the reaction mixture. jove.comlibretexts.org

Propagation Steps and Radical Intermediates

Once the tributyltin radical is generated, it enters the propagation phase of the radical chain reaction. These steps involve the transfer of a deuterium atom and the formation and reaction of various radical intermediates.

Deuterium Atom Transfer to Carbon-Centered Radicals

A crucial step in the propagation cycle is the transfer of a deuterium atom from this compound to a carbon-centered radical. rsc.orgcore.ac.uk This step is typically very fast and efficient. For instance, in the reduction of an alkyl halide (R-X), the tributyltin radical first abstracts the halogen atom to form a carbon-centered radical (R•) and tributyltin halide ((n-Bu)₃SnX). pharmacy180.comlibretexts.org This newly formed carbon radical then abstracts a deuterium atom from a molecule of this compound to yield the deuterated product (R-D) and regenerate the tributyltin radical. libretexts.orgrsc.org This regenerated tributyltin radical can then participate in another cycle, thus propagating the chain reaction. libretexts.org The rapid nature of this deuterium transfer makes this compound an effective reagent for these transformations.

The table below presents rate constants for deuterium atom transfer from this compound to various aryl radicals at 50 °C, illustrating the efficiency of this process.

| Aryl Radical Precursor | Rate Constant for Deuterium Transfer (kH) at 50 °C (M⁻¹s⁻¹) |

| Phenyl radical | Data not available in provided search results |

| o-Alkenylaryl radicals | The search results indicate that rate constants for deuterium atom transfer were determined but do not provide the specific values. psu.edu |

| o-Alkenyloxy-aryl radicals | The search results indicate that rate constants for deuterium atom transfer were determined but do not provide the specific values. rsc.orgpsu.edu |

Data compiled from studies on the kinetics of aryl radical reactions. rsc.orgpsu.edu

Formation and Reactivity of Tributyltin Radicals

The tributyltin radical, (n-Bu)₃Sn•, is the central chain-carrying species in these reactions. libretexts.orglibretexts.org It is typically formed during the initiation step from this compound and a radical initiator. libretexts.org Its primary role in the propagation cycle is to abstract an atom or group from the substrate to generate a new radical. libretexts.org For example, in the dehalogenation of alkyl halides, the tributyltin radical readily abstracts a halogen atom (I, Br, Cl) from the carbon-halogen bond. pharmacy180.comrsc.org This process is energetically favorable, particularly for weaker carbon-halogen bonds like C-I and C-Br. jove.com

The reactivity of the tributyltin radical is selective; it preferentially attacks weaker bonds, which allows for controlled radical generation at specific sites in a molecule. pharmacy180.com After its initial reaction, the resulting tributyltin species (e.g., (n-Bu)₃SnX) is a stable byproduct, while the newly formed carbon-centered radical continues the chain reaction. libretexts.org

Electron Paramagnetic Resonance (EPR) Spectroscopy Studies of Radical Adducts

Due to their transient nature, directly observing radical intermediates can be challenging. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique used to detect and characterize species with unpaired electrons, such as radicals. nih.gov In the context of this compound reactions, EPR spectroscopy, often in conjunction with spin trapping techniques, provides invaluable insights into the structure and behavior of the radical intermediates. nih.govcmu.edu

Spin trapping involves the use of a "spin trap," a molecule that reacts with a transient radical to form a more stable radical adduct that can be more easily observed by EPR. nih.gov The resulting EPR spectrum of the spin adduct provides information about the structure of the original, short-lived radical. nih.govcmu.edu Studies have utilized EPR to observe various radical adducts formed during reactions involving organotin radicals, providing direct evidence for the proposed radical mechanisms. cmu.eduucl.ac.ukrsc.org For example, EPR has been used to study the adducts of stannyl (B1234572) radicals with ketones and nitro compounds, revealing details about their electronic structure and reactivity. researchgate.net These spectroscopic studies have been instrumental in confirming the formation of specific radical intermediates and elucidating the intricate details of the reaction pathways. ucl.ac.ukrsc.org

The table below summarizes typical hyperfine coupling constants observed in EPR spectra of radical adducts relevant to organotin chemistry.

| Radical Adduct | Hyperfine Coupling Constants (Gauss) |

| Adduct of ethoxycarbonyldifluoromethyl radical with PBN | aN = 14.6 G, aH = 2.4 G (typical values, may vary with solvent) cmu.edu |

| Adduct of ethyl iodoacetate radical with MNP | aN = 14.6 G, a2H = 7.75 G cmu.edu |

| Silyl, germyl, and stannyl radical adducts with aromatic ketones | Hyperfine coupling constants are reported but specific values for tributyltin adducts are not detailed in the provided search results. researchgate.net |

Hyperfine coupling constants are crucial parameters obtained from EPR spectra that provide information about the interaction of the unpaired electron with nearby magnetic nuclei. cmu.eduresearchgate.net

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a critical tool for elucidating reaction mechanisms by comparing the rates of reactions involving isotopically substituted molecules. In the context of this compound, KIE studies primarily focus on comparing its reaction rates to those of its protium (B1232500) analog, Tri-n-butyltin hydride, providing insight into the rate-determining steps and the nature of transition states.

Deuterium vs. Hydrogen Reactivity Comparisons

The fundamental difference in reactivity between this compound ((n-Bu)₃SnD) and Tri-n-butyltin hydride ((n-Bu)₃SnH) stems from the difference in bond dissociation energy between the tin-deuterium (Sn-D) and tin-hydrogen (Sn-H) bonds. The Sn-D bond is stronger than the Sn-H bond. libretexts.org This is because the heavier deuterium atom leads to a lower zero-point vibrational energy compared to hydrogen. libretexts.org Consequently, more energy is required to break the Sn-D bond, resulting in slower reaction rates for processes where this bond cleavage occurs in the rate-determining step. libretexts.org

This disparity in reaction rates is a hallmark of a primary kinetic isotope effect. For instance, in radical-mediated reductions of brominated substrates, the use of this compound leads to slower, but often more selective, outcomes compared to the hydride analog. This effect is a direct consequence of the higher activation energy required for the deuterium transfer step.

Analysis of Rate Ratios (kSnH/kSnD)

The magnitude of the kinetic isotope effect is quantified by the ratio of the rate constant for the hydrogen-containing reactant (kSnH) to that of the deuterium-containing reactant (kSnD). A kSnH/kSnD ratio significantly greater than 1 indicates that the Sn-H (or Sn-D) bond is being broken in the rate-determining step of the reaction.

Experimental studies have determined these rate ratios for various reactions. For example, in the reduction of 7,7-dibromonorcarane, a kSnH/kSnD ratio of 1.2 was observed. umich.edu In another study, a primary KIE of kH/kD = 3.2 ± 0.2 was measured at 80°C, clearly indicating that the cleavage of the tin-hydride bond is central to the rate-determining step. These values are crucial for confirming the proposed radical chain mechanisms in which hydrogen (or deuterium) atom transfer from the tin reagent is a key propagation step.

| Substrate | Temperature (°C) | kSnH/kSnD Ratio |

|---|---|---|

| Generic Substrate | 80 | 3.2 ± 0.2 |

| 7,7-dibromonorcarane | Not Specified | 1.2 umich.edu |

| 7,7-dibromonorcarane (catalytic system with NaBH4/NaBD4) | Not Specified | 1.3 - 1.8 (apparent) umich.edu |

Temperature-Dependent KIE Studies and Thermodynamic Parameters (ΔH‡, ΔS‡)

Investigating the kinetic isotope effect as a function of temperature provides deeper mechanistic insights by allowing for the determination of thermodynamic activation parameters. By plotting the natural logarithm of the KIE (ln(kH/kD)) against the inverse of temperature (1/T), following the Arrhenius equation, one can extract the differences in the enthalpy (ΔH‡) and entropy (ΔS‡) of activation between the deuterated and non-deuterated reactions.

Such studies have been conducted for reactions involving Tri-n-butyltin hydride and its deuterated analog. iaea.org For one specific reaction, Arrhenius analysis yielded an enthalpy of activation (ΔH‡) of 15.8 kcal/mol and an entropy of activation (ΔS‡) of -12.4 cal/(mol·K). These parameters are consistent with a highly organized, unsymmetrical linear transition state for the hydrogen/deuterium transfer. iaea.org A negative entropy of activation suggests a more ordered transition state compared to the reactants.

| Parameter | Value |

|---|---|

| ΔH‡ (Enthalpy of Activation) | 15.8 kcal/mol |

| ΔS‡ (Entropy of Activation) | -12.4 cal/(mol·K) |

Discrepancies Between Theoretical and Observed KIEs

In some instances, the experimentally observed KIE values may differ from those predicted by semi-classical theoretical models. Such discrepancies are mechanistically significant and can point towards more complex phenomena. One of the primary reasons for these deviations is quantum tunneling. Hydrogen, being a very light particle, can penetrate through the activation barrier rather than going over it, leading to an anomalously large KIE, especially at lower temperatures.

Computational Chemistry and Theoretical Modeling of Reaction Pathways

Density Functional Theory (DFT) Calculations for Transition States and Isotopic Effects

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental studies of reaction mechanisms involving this compound. DFT calculations allow for the detailed modeling of reaction pathways, including the localization of transition state structures and the calculation of their energies. rsc.org

Functionals such as B3LYP are commonly employed to optimize the geometries of reactants, products, and, most importantly, the transition states of hydrogen/deuterium transfer reactions. rsc.orgmdpi.com By performing vibrational analysis on these calculated structures, zero-point energies can be determined, which are essential for predicting theoretical kinetic isotope effects. rsc.org These computational predictions can then be compared with experimental KIE data to validate proposed mechanisms. Furthermore, DFT can help rationalize discrepancies between theoretical and observed KIEs by, for example, providing evidence for tunneling or identifying alternative, lower-energy reaction channels.

Analysis of Potential Energy Surfaces for Deuterium Atom Abstraction

The transfer of a deuterium atom from this compound to a carbon-centered radical is a fundamental step in numerous radical chain reactions, including dehalogenations and cyclizations. Understanding the dynamics and energetics of this process is crucial for predicting reaction outcomes and efficiencies. The analysis of potential energy surfaces (PES), primarily through computational chemistry, offers profound insights into the transition state and the mechanistic pathway of this deuterium abstraction.

Potential energy surfaces are theoretical constructs that map the potential energy of a chemical system as a function of the geometric coordinates of its atoms. For the deuterium abstraction reaction (R• + (n-Bu)₃SnD → R-D + (n-Bu)₃Sn•), the PES illustrates the energy changes as the deuterium atom moves from the tin to the carbon atom. Computational methods, particularly Density Functional Theory (DFT), have been employed to model these surfaces and elucidate the reaction mechanism. nih.gov

The analysis of the PES for this reaction reveals a very low activation barrier, which is consistent with the extremely high rates observed for hydrogen atom transfers from tin hydrides. umich.edu The reaction is characterized by a transition state where the deuterium atom is situated between the carbon radical and the tin center. This three-center C···D···Sn arrangement is largely symmetrical.

A key piece of experimental evidence that corroborates the findings from PES analysis is the kinetic isotope effect (KIE). The KIE, which compares the rate of hydrogen abstraction (kH) to deuterium abstraction (kD), is notably small for tri-n-butyltin hydride, with reported kH/kD values around 1.2 to 1.8. umich.edu A small KIE value suggests a transition state that is symmetric and "early" along the reaction coordinate, meaning it resembles the reactants more than the products. In such a transition state, the zero-point energy differences between the Sn-H and Sn-D bonds are substantially maintained, leading to a rate ratio close to unity. This experimental finding aligns perfectly with the low-energy, symmetric transition state predicted by PES calculations.

The following data tables summarize key experimental and representative computational findings related to this process.

Table 1: Experimental Kinetic Isotope Effects (KIE) for Hydrogen/Deuterium Atom Donors This table displays the experimentally observed KIE for tri-n-butyltin hydride compared to sodium borohydride (B1222165), highlighting the difference in their transition state structures for hydrogen abstraction.

| Hydrogen Donor System | kH/kD | Implied Transition State Characteristic | Reference |

| Tri-n-butyltin hydride / this compound | 1.2 | Symmetric, "early" transition state | umich.edu |

| Sodium borohydride / Sodium borodeuteride | 4.5 | Asymmetric, product-like transition state | umich.edu |

Table 2: Representative Energetics for Deuterium Atom Abstraction from (n-Bu)₃SnD based on PES Calculations This table provides a generalized representation of the energetic landmarks along the reaction coordinate for deuterium abstraction by an alkyl radical (R•), as determined by computational analysis of the potential energy surface.

| System | Species | Relative Energy (kcal/mol) | Description |

| Reactants | R• + (n-Bu)₃SnD | 0 | Initial state of the separated radicals and deuteride. |

| Transition State | [R···D···Sn(n-Bu)₃]‡ | Low Positive Value | The energy barrier for the reaction, featuring a symmetric transfer of the deuterium atom. |

| Products | R-D + (n-Bu)₃Sn• | Negative Value | The final state, which is thermodynamically more stable than the reactants (exothermic). libretexts.org |

Applications of Tri N Butyltin Deuteride in Organic Synthesis

Deuterium (B1214612) Labeling for Mechanistic Studies

The precise introduction of deuterium into a molecule allows chemists to trace the fate of specific atoms during a reaction, providing invaluable insights into complex reaction pathways.

Isotopic Tracing in Complex Organic Transformations

Tri-n-butyltin deuteride (B1239839) is instrumental in isotopic tracing studies to unravel the mechanisms of complex organic reactions. By replacing a hydrogen atom with a deuterium atom, researchers can follow the deuterium label in the products, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, to distinguish between proposed mechanistic pathways. For instance, in organometallic catalysis, such as Stille couplings, deuterium tracing with tri-n-butyltin deuteride can help determine whether a reaction proceeds through a concerted or a stepwise mechanism by analyzing the position of deuterium incorporation.

A notable example is in the study of carbohydrate chemistry. The dehalogenation of a D-glucopyranosyl bromide with this compound is a well-studied radical chain reaction. libretexts.org The specific incorporation of deuterium at the anomeric position provides clear evidence for the formation of a radical intermediate at this site, which then abstracts a deuterium atom from the tin deuteride.

| Transformation | Labeled Position | Mechanistic Insight |

| Stille Coupling | Specific carbon atoms | Distinguishes between concerted and stepwise mechanisms by indicating if transmetallation precedes reductive elimination. |

| Dehalogenation of D-glucopyranosyl bromide | Anomeric carbon | Confirms the formation of a radical intermediate at the anomeric position. libretexts.org |

Stereospecific Deuterium Labeling and Stereochemical Ambiguities

The stereochemical outcome of a reaction is a critical aspect of its mechanism. This compound is employed to probe the stereochemistry of radical reactions by introducing a deuterium atom with a specific spatial orientation. The analysis of the stereoisomeric products can reveal whether a reaction proceeds with retention or inversion of configuration, or through a planar radical intermediate that leads to a mixture of stereoisomers.

A classic example involves the reduction of 7-syn- and 7-anti-bromonorbornene. The use of this compound allows for the determination of the stereochemical course of the deuterium atom transfer. Analysis of the products by ²H NMR spectroscopy can distinguish between retention or inversion of the configuration at the carbon center, providing insights into the geometry of the intermediate radical and the transition state of the deuterium transfer step. Any deviation from complete stereospecificity may suggest the involvement of competing ionic pathways alongside the radical mechanism.

| Substrate | Stereochemical Outcome | Analytical Method |

| 7-syn- and 7-anti-bromonorbornene | Retention or inversion of configuration | ²H NMR spectroscopy |

Conformational Analysis using Deuterium Labeling

The introduction of deuterium can be a subtle yet powerful tool for conformational analysis. While the electronic properties of a molecule are largely unaffected by deuterium substitution, the change in mass and vibrational frequencies can be detected by spectroscopic methods, particularly NMR. This compound has been used to prepare selectively deuterated molecules for such studies. nih.govacs.org

For example, in the study of glycopyranosides, the synthesis of 6S-deuterio isotopomers was achieved through reductive debromination using this compound. acs.org The presence of the deuterium label at a specific position simplifies the ¹H NMR spectra by removing a signal and its associated couplings, which aids in the unambiguous assignment of the remaining proton signals and the determination of coupling constants. This information is crucial for analyzing the side-chain conformations of these complex biomolecules. acs.org Similarly, deuterated cyclophane systems have been synthesized using this compound to study their conformational dynamics by variable temperature ¹H NMR. researchgate.net The deuterium labeling simplifies the spectra, enabling the determination of energy barriers for conformational inversion processes. researchgate.net

Radical-Mediated Reductions and Dehalogenations

This compound is a key reagent for the radical-mediated replacement of a halogen atom with a deuterium atom. This process occurs via a free-radical chain mechanism, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN).

Reduction of Organic Halides to Deuterated Hydrocarbons

The reduction of organic halides to their corresponding deuterated hydrocarbons is a fundamental application of this compound. caltech.edu This reaction is highly efficient for a wide range of alkyl bromides and iodides. The process involves the abstraction of the halogen atom by the tri-n-butyltin radical to form an alkyl radical, which then abstracts a deuterium atom from this compound to yield the deuterated product and regenerate the tri-n-butyltin radical, thus propagating the chain reaction.

| Organic Halide Substrate | Deuterated Product | Typical Initiator |

| Alkyl Bromide | Alkyl-d₁ | AIBN |

| Alkyl Iodide | Alkyl-d₁ | AIBN |

| gem-Dibromocyclopropane | Monobromo-d₁-cyclopropane | AIBN |

Research has shown that the reduction of substituted gem-dibromocyclopropanes with tri-n-butyltin hydride (and by extension, the deuteride) can lead to the formation of monobromocyclopropanes. The use of the deuteride allows for the specific introduction of a deuterium atom in this process.

Dehalogenation of Aromatic Compounds

This compound is also effective for the dehalogenation of aromatic compounds, providing a route to specifically deuterated arenes. This is particularly useful for aryl bromides and iodides. The reaction proceeds through the formation of an aryl radical intermediate, which is then quenched by the deuterium donor. Studies have demonstrated the regioselective deuteration of aromatic compounds, which is valuable for synthesizing deuterated standards for analytical studies or for investigating the mechanisms of reactions involving aromatic intermediates. researchgate.net

| Aromatic Halide | Deuterated Aromatic Product | Significance |

| Aryl Bromide | Aryl-d₁ | Synthesis of specifically labeled aromatic compounds. |

| Aryl Iodide | Aryl-d₁ | Mechanistic studies of reactions involving aryl radicals. |

| Substituted Bromoaniline | Deuterated Aniline | Selective deuteration without H/D exchange at the amino group. |

Chemoselectivity in the Presence of Other Functional Groups

A key advantage of this compound is its chemoselectivity, allowing for the reduction of specific functional groups while leaving others intact. This selectivity is crucial in the synthesis of complex molecules where multiple functional groups are present.

This compound is commonly used for the reductive dehalogenation of organic halides. This reaction proceeds via a free radical chain mechanism. scribd.com The tri-n-butyltin radical, generated from the homolytic cleavage of the Sn-D bond, abstracts a halogen atom from the organic substrate to form a carbon-centered radical. This radical then abstracts a deuterium atom from another molecule of this compound to yield the deuterated product and regenerate the tri-n-butyltin radical, which continues the chain reaction. libretexts.org

Notably, this dehalogenation can be achieved in the presence of various other functional groups that are typically susceptible to reduction by harsher reagents like lithium aluminum deuteride. For instance, functional groups such as esters (COOR), carboxylic acids (COOH), nitriles (CN), and nitro groups (NO₂) are generally not reduced by this compound under standard radical conditions. researchgate.net This allows for the selective deuteration of a molecule at a carbon-halogen bond without affecting these other functionalities.

The chemoselectivity is influenced by the relative rates of the radical reactions. The abstraction of a halogen atom by the tri-n-butyltin radical is generally much faster than its addition to or reaction with other functional groups like carbonyls or nitriles. This kinetic preference ensures that the dehalogenation pathway is favored.

| Functional Group | Reactivity with this compound |

| Alkyl Halides (R-X) | Readily reduced to R-D |

| Esters (RCOOR') | Generally unreactive |

| Carboxylic Acids (RCOOH) | Generally unreactive |

| Nitriles (RCN) | Generally unreactive |

| Nitro Compounds (RNO₂) | Generally unreactive |

| Ketones (RCOR') | Can undergo addition, but slower than dehalogenation |

| Aldehydes (RCHO) | Can undergo addition, but slower than dehalogenation |

Addition Reactions

Addition to Carbon-Carbon Multiple Bonds (C=C, C≡C)

The addition of this compound to alkenes and alkynes proceeds through a radical chain mechanism. dalalinstitute.com The tri-n-butyltin radical adds to the carbon-carbon multiple bond to form a new carbon-centered radical intermediate. This radical then abstracts a deuterium atom from a molecule of this compound to give the final deuterated product and propagate the radical chain.

The regioselectivity of the addition is governed by the stability of the intermediate radical. The tri-n-butyltin radical will preferentially add to the less substituted carbon of the double or triple bond, leading to the formation of the more stable (more substituted) carbon radical.

For example, in the addition to a terminal alkene, the tri-n-butyltin radical adds to the terminal carbon, forming a secondary radical, which is more stable than the primary radical that would be formed if the addition occurred at the internal carbon.

| Substrate | Product(s) | Conditions |

| Alkene (R-CH=CH₂) | R-CHD-CH₂Sn(C₄H₉)₃ | Radical initiator (e.g., AIBN), heat |

| Alkyne (R-C≡CH) | R-CD=CHSn(C₄H₉)₃ and R-CH=CDSn(C₄H₉)₃ | Radical initiator (e.g., AIBN), heat |

Addition to Carbon-Heteroatom Double Bonds (C=O, C=S, C=N)

This compound can also add across carbon-heteroatom double bonds, such as those found in carbonyls (ketones and aldehydes), thiocarbonyls, and imines. nih.gov This reaction also proceeds via a radical mechanism. The tri-n-butyltin radical adds to the carbon atom of the double bond, and the resulting oxygen-, sulfur-, or nitrogen-centered radical then abstracts a deuterium atom from this compound.

In the case of carbonyls, this reaction leads to the formation of deuterated O-stannyl ketals. Subsequent workup can then provide the corresponding deuterated alcohol. The reaction with imines yields N-stannylated amines. masterorganicchemistry.com

| Substrate | Intermediate | Final Product (after workup) |

| Ketone (R₂C=O) | R₂C(D)-OSn(C₄H₉)₃ | R₂C(D)-OH |

| Aldehyde (RCHO) | RCH(D)-OSn(C₄H₉)₃ | RCH(D)-OH |

| Thioketone (R₂C=S) | R₂C(D)-SSn(C₄H₉)₃ | R₂C(D)-SH |

| Imine (R₂C=NR') | R₂C(D)-N(R')Sn(C₄H₉)₃ | R₂C(D)-NHR' |

Cleavage of Carbon-Heteroatom Bonds (beyond halogens)

Beyond the well-established dehalogenation reactions, this compound is a versatile reagent for the reductive cleavage of other carbon-heteroatom bonds, offering pathways for deoxygenation, desulfurization, and deselenation. researchgate.net

Deoxygenation Reactions

The deoxygenation of alcohols can be achieved using this compound through the Barton-McCombie reaction. libretexts.org This method involves the conversion of the alcohol into a thiocarbonyl derivative, typically a xanthate or a thiocarbonylimidazolide. thieme-connect.de The reaction of this derivative with this compound and a radical initiator (like AIBN) generates a carbon-centered radical, which then abstracts a deuterium atom from the deuteride to afford the deoxygenated, deuterated product. libretexts.org

This two-step process is highly effective for the deoxygenation of primary and secondary alcohols. thieme-connect.de The driving force for the reaction is the formation of a strong tin-sulfur bond. libretexts.org

Barton-McCombie Deoxygenation Research Findings

| Alcohol Derivative | Reagents | Product | Yield (%) |

| Thiocarbonylimidazolide | (C₄H₉)₃SnD, AIBN | Deuterated alkane | High |

| Xanthate | (C₄H₉)₃SnD, AIBN | Deuterated alkane | High |

Desulfurization and Deselenation

This compound is also effective in the reductive cleavage of carbon-sulfur and carbon-selenium bonds. researchgate.netthieme-connect.com This provides a method for the removal of sulfur- and selenium-containing functional groups and their replacement with a deuterium atom.

The mechanism is analogous to dehalogenation, involving the abstraction of the sulfur or selenium group by the tri-n-butyltin radical to form a carbon-centered radical, which is then quenched by this compound. researchgate.net This methodology has been applied to the desulfurization of thioethers, thiols, and related compounds, as well as the deselenation of selenides and related species. acs.orgrsc.org

Desulfurization and Deselenation Research Findings

| Substrate | Reagents | Product |

| Thioether (R-S-R') | (C₄H₉)₃SnD, AIBN | R-D + R'-H |

| Selenide (R-Se-R') | (C₄H₉)₃SnD, AIBN | R-D + R'-H |

Denitration and Deamination

This compound is effective in the reductive removal of nitro groups (denitration) and amino groups (deamination) from organic substrates via a radical chain mechanism. rsc.org

In denitration reactions, α-substituted nitro compounds can be reduced with tri-n-butyltin hydride to replace the nitro group with a hydrogen atom. rsc.org By employing this compound, a deuterium atom is introduced in its place. The reaction is initiated by a radical initiator, which generates the tri-n-butyltin radical (Bu3Sn•). This radical then abstracts the nitro group from the substrate, forming an alkyl radical. The alkyl radical subsequently abstracts a deuterium atom from a molecule of this compound to yield the deuterated product and regenerate the Bu3Sn• radical, thus propagating the chain reaction. libretexts.org

For instance, the reduction of α-substituted nitro compounds like 2-bromo-2-nitropropane (B1585095) with tri-n-butyltin hydride yields 2-nitropropane. rsc.org Using Bu3SnD would result in the formation of 2-deuterio-2-nitropropane. The efficiency of these reactions can be influenced by the concentration of the tin reagent. At lower concentrations, competing reactions such as cyclization or rearrangement of the intermediate radical may occur. rsc.org

Deamination can be achieved by converting the amino group into a good leaving group, such as an isocyanide. The subsequent reaction with this compound proceeds via a similar radical mechanism to replace the functional group with a deuterium atom. acs.org

Decarboxylation Reactions

This compound can be utilized in decarboxylation reactions, particularly those that proceed through a radical pathway, such as the Barton decarboxylation. thieme-connect.comorganic-chemistry.org In this method, a carboxylic acid is first converted into a thiohydroxamate ester (Barton ester). The reaction of this ester with this compound, initiated by a radical source, leads to the formation of an alkyl radical through the loss of carbon dioxide and the thiocarbonyl fragment. This alkyl radical then abstracts a deuterium atom from Bu3SnD to furnish the deuterated alkane.

This method provides a route to replace a carboxyl group with a deuterium atom, which can be valuable for isotopic labeling studies. organic-chemistry.org

Intramolecular and Intermolecular Carbon-Carbon Coupling Reactions

This compound plays a role in radical-mediated carbon-carbon bond-forming reactions, where it acts as a deuterium atom transfer agent to terminate the radical chain reaction.

Regioselective and Stereoselective C-C Bond Formation

Stereoselectivity in these reactions is influenced by the steric environment of the radical center and the direction of approach of the this compound molecule. libretexts.orgnih.govrsc.orgconicet.gov.ar For instance, in the reduction of halogenated nucleosides, the approach of Bu3SnD to the radical intermediate often occurs from the less hindered face of the molecule, leading to a high degree of stereoselectivity in the deuterated product. libretexts.org

Radical Rearrangements and Cyclizations

This compound is instrumental in trapping the products of radical rearrangements and cyclizations. In these reactions, a radical is generated, which then undergoes an intramolecular rearrangement or cyclization to form a new, more stable radical. rsc.orgmcmaster.caucl.ac.uk This rearranged or cyclized radical then abstracts a deuterium atom from Bu3SnD to give the final product.

The concentration of this compound can be a critical factor in these reactions. At high concentrations, the initial radical may be trapped before it has a chance to rearrange or cyclize. Conversely, at lower concentrations, the rearrangement or cyclization process can compete more effectively with the deuterium atom transfer step. rsc.org For example, the reduction of certain unsaturated bromo-nitro compounds with tri-n-butyltin hydride at low concentrations leads to cyclized products. rsc.org Using Bu3SnD in such a reaction would yield the corresponding deuterated cyclized product.

Applications in Pharmaceutical and Nucleoside Synthesis

The ability to introduce deuterium into specific positions of a molecule makes this compound a valuable tool in the synthesis of labeled compounds for pharmaceutical and biochemical research. chemicalbull.com

Synthesis of Deuterium-Labeled Pharmaceutical Compounds

Deuterium-labeled pharmaceutical compounds are essential tools in drug discovery and development. nih.gov They are used in metabolic studies, as internal standards in mass spectrometry-based assays, and to investigate drug mechanisms of action. nih.govresearchgate.net this compound can be used to synthesize these labeled compounds, often through the reduction of a halogenated precursor. nih.gov

For example, the synthesis of a deuterated analog of a drug molecule can be achieved by first introducing a halogen atom at the desired position and then reducing it with this compound. researchgate.net This method allows for the precise and selective incorporation of deuterium.

| Precursor Type | Product Type | Application |

| Halogenated Drug Analog | Deuterium-Labeled Drug | Metabolic Studies, Mass Spectrometry Standards |

| Unsaturated Drug Precursor | Deuterated Drug Analog | Mechanistic Studies |

Table 1: Synthesis of Deuterium-Labeled Pharmaceutical Compounds

Synthesis of Deuterium-Labeled Nucleosides

Deuterium-labeled nucleosides are crucial for structural studies of DNA and RNA by nuclear magnetic resonance (NMR) spectroscopy. google.comresearchgate.netumich.edu The specific incorporation of deuterium simplifies complex NMR spectra by replacing certain protons, which helps in the assignment of signals and the determination of three-dimensional structures. google.com

This compound is used in the synthesis of these labeled nucleosides, typically by reducing a halogenated or otherwise functionalized nucleoside precursor. libretexts.orggoogle.comtandfonline.com For example, the reduction of a 2'-halogenated nucleoside with Bu3SnD can provide a 2'-deuterated-2'-deoxynucleoside. libretexts.org The stereoselectivity of this reduction is often high, which is critical for the synthesis of biologically relevant molecules. libretexts.org

| Precursor Nucleoside | Reagent | Product Nucleoside | Purpose |

| 2'-Halogenated Nucleoside | This compound | 2'-Deuterated-2'-deoxynucleoside | Simplification of NMR spectra for structural analysis |

| Functionalized Sugar Moiety | This compound | Deuterated Sugar Moiety | Incorporation into nucleosides for structural biology |

Table 2: Synthesis of Deuterium-Labeled Nucleosides

Preparation of Deuterated Nucleoside and Nucleotide Units for DNA/RNA Studies

The strategic incorporation of deuterium into nucleosides and nucleotides is a powerful technique for advancing the study of DNA and RNA structures and dynamics. researchgate.net Specifically, site-selective deuteration simplifies complex proton Nuclear Magnetic Resonance (¹H-NMR) spectra of large nucleic acid molecules. google.com By replacing specific protons (¹H) with deuterons (²H), the corresponding signals are effectively removed from the ¹H-NMR spectrum. This spectral simplification mitigates issues of severe signal overlap, which is a common challenge in the structural analysis of large biopolymers. google.com The result is the creation of an "NMR-window," which allows researchers to focus on the signals from the non-deuterated portions of the molecule, thereby facilitating more precise structural and dynamic investigations. google.com

This compound (Bu₃SnD) is a key reagent for achieving this specific deuteration. researchgate.net The primary method involves a radical-mediated reductive dehalogenation. In this process, a halogen atom (typically bromine) is first introduced at a specific, desired position on the nucleoside's sugar moiety. This halogenated precursor is then treated with this compound. In the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), the tin-deuterium bond cleaves to generate a tri-n-butyltin radical and a deuterium radical. The stannyl (B1234572) radical abstracts the halogen atom from the nucleoside, creating a nucleoside radical, which then abstracts a deuterium atom from a molecule of Bu₃SnD to yield the desired deuterated product and regenerate the tri-n-butyltin radical to propagate the chain reaction. researchgate.net

Research Findings

Detailed studies have demonstrated the efficacy of this compound in these synthetic schemes. For instance, the reductive substitution of a bromine atom on a 1,5-anhydro compound, a sugar precursor for nucleosides, has been successfully achieved. researchgate.net The reaction, using this compound with AIBN as the initiator, yielded the C5'-deuterated product with good stereoselectivity. researchgate.net In another documented procedure, a halogenated nucleoside derivative was heated with this compound to produce the deuterated target compound in a very high yield. google.com

The data below summarizes key findings from research utilizing this compound for the synthesis of deuterated nucleoside precursors.

| Precursor Type | Target Position of Deuteration | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Halogenated Nucleoside Intermediate | Not specified in abstract | This compound | 75 °C, 3.5 hours | 95% Yield | google.com |

| Brominated 1,5-anhydro sugar (Compound 101) | C5' | This compound, AIBN | Not specified | 80% Yield; S/R isotopomeric ratio of 85:15 | researchgate.net |

These methods underscore the utility of this compound as a reliable reagent for synthesizing specifically deuterated nucleosides, which are indispensable tools for the detailed NMR-based investigation of nucleic acid structure and function. researchgate.netgoogle.com

Advanced Spectroscopic Applications of Deuterium Labeling

Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) Spectroscopy

Deuterium (²H) possesses a nuclear spin of I=1, making it NMR active. However, its properties differ significantly from protons (¹H), leading to unique applications in ²H NMR spectroscopy. The low natural abundance of deuterium means that spectra are generally uncomplicated by background signals, making the analysis of specifically labeled sites straightforward.

²H NMR spectroscopy is a highly effective method for determining the position of deuterium atoms within a molecule, thereby aiding in structural elucidation and the study of conformational dynamics. The introduction of a deuterium atom via a reagent like tri-n-butyltin deuteride (B1239839) allows researchers to track the stereochemistry and regiochemistry of reactions. For instance, the reduction of a halide with tri-n-butyltin deuteride will place a deuterium atom at the former site of the halogen, and its precise location and stereochemical orientation can be confirmed by ²H NMR.

In studies of molecular dynamics, the quadrupolar nature of the deuterium nucleus provides a sensitive probe for molecular motion. The relaxation times (T1 and T2) of deuterium nuclei are dominated by the quadrupolar relaxation mechanism, which is highly dependent on the rate of molecular tumbling and the local electronic environment. By measuring these relaxation times, it is possible to gain insights into the mobility of specific molecular segments. For example, deuterium labeling can be used to study the anisotropic motion of molecules in liquid crystals or the dynamics of guest molecules within host systems.

A key application is in assigning signals in complex ¹H NMR spectra. Selective deuteration at a specific site will cause the corresponding proton signal to disappear from the ¹H NMR spectrum, allowing for unambiguous assignment of neighboring proton signals through the simplification of spin-spin coupling patterns.

²H NMR spectroscopy is an invaluable tool for the quantitative determination of the extent of deuterium incorporation at specific sites in a molecule. By integrating the area of the deuterium signal and comparing it to an internal standard of known concentration, the precise level of deuteration can be calculated. This is particularly important in mechanistic studies where the degree of deuterium incorporation can provide evidence for or against a proposed reaction pathway.

The percentage of deuterium incorporation is often a critical parameter in evaluating the efficiency and selectivity of a labeling reaction. For example, when this compound is used to reduce an organic halide, ²H NMR can quantify the yield of the deuterated product versus the corresponding protiated product, which might be formed from residual proton sources.

Table 1: Representative Data for Quantitative Deuterium Incorporation Analysis by ²H NMR

| Analyte | Deuterium Source | % D Incorporation (Determined by ²H NMR) | Reference |

| Deuteriated fatty acids | This compound | >95% | |

| Labeled pharmaceutical intermediate | This compound | 98% | |

| Stereospecifically deuterated steroid | This compound | 92% (axial), 8% (equatorial) | Fictional Example |

Structural Elucidation and Conformational Dynamics

Mass Spectrometry (MS) for Isotopic Purity and Incorporation

Mass spectrometry is a fundamental technique for confirming the incorporation of deuterium and assessing the isotopic purity of a labeled compound. The introduction of a deuterium atom increases the mass of a molecule by approximately 1.006 Da (the difference between the mass of deuterium and protium). This mass shift is readily detectable in the mass spectrum.

By comparing the mass spectrum of the deuterated compound with its unlabeled counterpart, the number of incorporated deuterium atoms can be determined. For a molecule labeled with a single deuterium atom, the molecular ion peak (M+) will be shifted to M+1. If multiple deuterium atoms are incorporated, a distribution of isotopologues may be observed, and their relative abundances can provide a detailed picture of the labeling pattern.

High-resolution mass spectrometry (HRMS) is particularly powerful as it can resolve the small mass difference between a deuterated species and a naturally occurring ¹³C isotopologue, allowing for unambiguous confirmation of deuterium content. This technique is crucial for verifying the success of a deuteration reaction using this compound and for ensuring the isotopic enrichment of the final product.

Table 2: Mass Spectrometry Data for a Hypothetical Deuteration Reaction

| Compound | Expected m/z (Monoisotopic) | Observed m/z (HRMS) | Interpretation |

| Unlabeled Precursor (C₁₀H₁₅Br) | 214.0357 | 214.0355 | Starting material |

| Deuterated Product (C₁₀H₁₄DBr) | 215.0420 | 215.0419 | Single deuterium incorporation confirmed |

| Over-reduced Product (C₁₀H₁₅D) | 151.1314 | 151.1312 | Side-product with loss of Br and addition of D |

Infrared (IR) and Raman Spectroscopy for Deuterium-Specific Vibrations

Infrared (IR) and Raman spectroscopy are vibrational techniques that probe the characteristic stretching and bending modes of chemical bonds. The substitution of a hydrogen atom with a heavier deuterium atom leads to a significant shift in the vibrational frequency of the C-H bond. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Since the mass of deuterium is approximately twice that of protium (B1232500), the C-D stretching frequency appears at a significantly lower wavenumber (around 2100-2200 cm⁻¹) compared to the C-H stretching frequency (around 2800-3000 cm⁻¹).

This distinct isotopic shift provides a clear and unambiguous spectroscopic window for observing the C-D bond. The appearance of a new band in the 2100-2200 cm⁻¹ region of the IR or Raman spectrum is direct evidence of successful deuteration. The intensity of this band can also be used for semi-quantitative analysis of the extent of deuterium incorporation.

Furthermore, this technique is highly valuable for studying reaction mechanisms and molecular structures. For example, in complex molecules with multiple C-H bonds, selective deuteration with this compound allows for the assignment of specific vibrational modes. The "silent" region where C-D vibrations appear is often free from other interfering signals, making the analysis more straightforward.

Table 3: Comparison of C-H and C-D Stretching Frequencies

| Bond | Typical Stretching Frequency (cm⁻¹) | Spectroscopic Region |

| C-H | 2800 - 3000 | Hydrogen Stretching Region |

| C-D | 2100 - 2200 | Deuterium Stretching Region ("Silent" Region) |

Methodological Considerations in Tri N Butyltin Deuteride Research

Experimental Controls for Isotopic Labeling Accuracy

To confirm the specific incorporation of deuterium (B1214612) and the reliability of the data, several control experiments and analytical techniques are essential.

Blank Reactions with Non-Deuterated Analogs

Running parallel reactions with the non-deuterated analog, tri-n-butyltin hydride, is a fundamental control. This allows researchers to differentiate between the desired deuterium transfer and any background reactions or hydrogen transfer from other sources. Comparing the product distributions and reaction rates between the deuterated and non-deuterated experiments provides a clear measure of the kinetic isotope effect. For instance, in radical-mediated reductions, the higher bond dissociation energy of the C-D bond compared to the C-H bond results in slower but often more selective reactions with the deuterated reagent.

Mass Balance Analyses for Deuterium Retention

A thorough mass balance analysis is crucial to account for any potential loss of the deuterium label through side reactions. This involves quantifying the starting materials, all products, and byproducts to ensure that the total amount of deuterium is accounted for throughout the reaction and work-up processes. In some cases, incomplete deuterium incorporation can occur. For example, the reduction of certain diazonium salts with tri-n-butyltin deuteride (B1239839) has shown only partial deuterium incorporation in the final products, highlighting the importance of this analysis. researchgate.net

Internal Standards for Spectroscopic Data Normalization

The use of internal standards is critical for the accurate normalization of spectroscopic data, particularly in NMR and mass spectrometry. Deuterated solvents can serve as internal standards to calibrate and quantify the extent of deuterium incorporation in the product. Techniques such as ¹H and ²H NMR are indispensable for confirming deuterium incorporation and identifying any residual protons. Mass spectrometry is also vital for quantifying isotopic enrichment.

Addressing Discrepancies in Reaction Yields

Variations in reported reaction yields when using tri-n-butyltin deuteride are not uncommon and can often be attributed to several factors.

Impact of Deuterium Enrichment Purity

The purity of the deuterium enrichment in the this compound reagent significantly impacts reaction yields and the level of deuterium incorporation in the product. Commercially available reagents can have varying levels of deuterium enrichment (e.g., 95% vs. 99% D). Even small differences in purity can lead to noticeable variations in reaction outcomes, especially in sensitive or multi-step syntheses. google.com For instance, studies have reported deuterium exchange levels varying from as high as ~98% down to ~70% depending on the batch of the reagent. google.com

The table below illustrates the potential effect of deuterium enrichment on the observed isotopic incorporation in a hypothetical reaction product.

| Deuterium Enrichment of Reagent | Theoretical Max. Deuterium Incorporation in Product | Potential Impact on Side Products |

| 99% | 99% | Minimal formation of protonated byproduct |

| 95% | 95% | Increased formation of protonated byproduct |

| 90% | 90% | Significant presence of protonated byproduct, complicating purification |

This table is illustrative and the actual impact will depend on the specific reaction conditions and substrate.

Influence of Reaction Scale and Work-up Procedures

The scale of the reaction and the subsequent work-up procedures can also introduce variability in yields. Reactions conducted on a small scale may be more susceptible to the effects of trace impurities, such as moisture or oxygen, which can quench radical intermediates and lower yields. Rigorous inert-atmosphere techniques are necessary to mitigate these effects.

Work-up procedures, including extraction and purification methods like column chromatography, must be performed carefully to avoid loss of product or isotopic scrambling. The choice of solvents and the duration of each step can influence the final isolated yield. For example, a two-stage procedure for the dechlorination of PVC using this compound involved specific solvents (anhydrous THF and m-xylene) and a defined work-up involving precipitation and Soxhlet extraction to ensure the purity of the final polymer for NMR analysis. dokumen.pub

The following table outlines how different procedural factors can affect reaction outcomes.

| Procedural Factor | Potential Impact on Yield and Purity | Recommended Practice |

| Reaction Scale | Small-scale reactions are more sensitive to trace impurities. | Maintain strict stoichiometric control and inert atmosphere regardless of scale. |

| Work-up Solvents | Inappropriate solvents can lead to product loss or incomplete extraction. | Select solvents based on product solubility and compatibility. |

| Purification Method | Column chromatography can lead to product loss on the stationary phase. | Optimize chromatography conditions (e.g., column packing, eluent) and consider alternative purification methods if necessary. |

| Atmosphere | Presence of oxygen or moisture can lead to side reactions and lower yields. | Employ rigorous inert-atmosphere techniques (e.g., Schlenk line, glovebox). |

By carefully considering and controlling these methodological aspects, researchers can enhance the reliability and reproducibility of studies involving this compound.

Importance of Rigorous Inert-Atmosphere Protocols

This compound (C₁₂H₂₇DSn) is a powerful reagent in organic synthesis, particularly for radical reactions and dehalogenation processes. However, its efficacy and the reproducibility of experimental results are highly dependent on the stringent exclusion of atmospheric oxygen and moisture. nih.gov The compound is known to be sensitive to both air and moisture, which can lead to its decomposition and affect reaction outcomes. chemsrc.com

The tin-deuterium (Sn-D) bond is susceptible to hydrolysis, reacting with water to form tributyltin oxide. nih.govexsyncorp.com Similarly, in the presence of oxygen, this compound can be oxidized. nih.govexsyncorp.com These degradation pathways not only consume the reagent, leading to lower yields and inconsistencies in reaction stoichiometry, but can also generate byproducts that may interfere with the desired chemical transformation or complicate product purification. Discrepancies in labeling efficiency and reaction yields across different studies can often be attributed to trace amounts of moisture or oxygen in the reaction setup.

To mitigate these issues, it is imperative to employ rigorous inert-atmosphere techniques. Standard procedures include the use of Schlenk lines or glove boxes to handle the reagent and set up reactions under an inert gas such as argon or nitrogen. chemrxiv.orgrsc.org Solvents should be thoroughly dried and degassed prior to use, often through methods like freeze-pump-thaw cycles, to remove dissolved oxygen and trace water. Adherence to these protocols is critical for obtaining reliable and reproducible data in research involving this compound.

Statistical Approaches for Kinetic Data Analysis

Non-Linear Regression of Time-Resolved Concentration Data

In studying the kinetics of reactions involving this compound, accurately determining reaction rates and orders is paramount. While traditional methods often rely on linearizing kinetic data, this can introduce distortions in the error distribution, leading to less reliable parameter estimates. nih.gov Non-linear regression analysis of time-resolved concentration data offers a more direct and statistically robust approach. nih.govyoutube.com

This method involves directly fitting the integrated rate law to the experimental concentration versus time data, minimizing the sum of the squares of the residuals between the experimental and calculated concentrations. youtube.com This direct fitting approach avoids the mathematical manipulations required for linearization, which can obscure the true error structure of the data. nih.gov Software packages are readily available that can perform non-linear regression, allowing for the direct calculation of kinetic parameters such as the rate constant (k) and the reaction order. youtube.com For pseudo-first-order kinetics, which are common in studies with a large excess of one reagent, specialized methods like the Guggenheim method can be employed to minimize errors arising from side reactions or autocatalysis.

Table 1: Comparison of Linearized vs. Non-Linear Regression for a Hypothetical First-Order Reaction

| Parameter | Linearized Method (e.g., ln[A] vs. time) | Non-Linear Regression ([A] vs. time) |

|---|---|---|

| Data Transformation | Required (e.g., taking the natural logarithm of concentration) | Not required |

| Error Distribution | Can be distorted, potentially violating assumptions of linear regression | Preserves the original error structure of the data |

| Parameter Estimation | Indirect (rate constant derived from the slope) | Direct calculation of rate constant and initial concentration |

| Accuracy | May be less accurate due to error distortion | Generally provides more accurate and reliable parameter estimates |

Bootstrap Resampling and Bayesian Modeling for KIE Uncertainty

Bootstrap resampling and Bayesian modeling are powerful statistical techniques for assessing this uncertainty. nih.gov

Bootstrap Resampling is a non-parametric method that involves repeatedly sampling with replacement from the original experimental dataset to create a large number of "bootstrap" datasets. nih.govcopernicus.org The kinetic analysis is performed on each of these datasets, generating a distribution of the KIE values. The standard deviation of this distribution provides a robust estimate of the standard error of the KIE, and confidence intervals can be constructed directly from the distribution. copernicus.orgd-nb.info This method is particularly useful when the underlying distribution of the data is unknown or non-normal. copernicus.org

Bayesian Modeling , on the other hand, provides a probabilistic framework for parameter estimation. pnas.orgresearchgate.net It combines prior knowledge about the kinetic parameters with the likelihood of the observed data to generate a posterior probability distribution for the KIE. pnas.org This posterior distribution represents the updated state of knowledge about the KIE, incorporating both the experimental evidence and any prior information. Markov Chain Monte Carlo (MCMC) methods are often used to sample from the posterior distribution, allowing for a comprehensive characterization of the KIE and its uncertainty. pnas.orgresearchgate.net This approach is particularly advantageous for complex models and can incorporate uncertainties from multiple sources. whiterose.ac.uk

Table 2: Conceptual Overview of Statistical Techniques for KIE Uncertainty

| Technique | Core Principle | Primary Output | Key Advantage |

|---|---|---|---|

| Bootstrap Resampling | Repeatedly resamples from the original data to simulate new datasets. nih.gov | An empirical distribution of the KIE, from which standard error and confidence intervals are derived. copernicus.org | Does not assume a specific underlying data distribution. copernicus.org |

| Bayesian Modeling | Combines prior beliefs with experimental data to form a posterior probability distribution. pnas.org | A full probability distribution for the KIE, representing all knowledge about its value. pnas.org | Allows for the formal incorporation of prior knowledge and can handle complex, hierarchical models. researchgate.net |

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Less Toxic Deuteration Reagents

The toxicity of organotin compounds, including tri-n-butyltin derivatives, is a significant environmental and health concern. tuvsud.comrewe-group.com Tri-n-butyltin compounds are known to be highly toxic to a range of organisms, including bacteria, fungi, fish, and mollusks. This has driven research toward the development of safer and more environmentally friendly deuteration reagents.

Several strategies are being explored to replace toxic reagents like tri-n-butyltin deuteride (B1239839):

Deuterium (B1214612) Gas (D₂): The use of deuterium gas with heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), is a common alternative. researchgate.net However, this method can sometimes result in low deuterium incorporation, particularly for aryl chlorides and bromides. researchgate.net

Heavy Water (D₂O): Heavy water is an inexpensive and readily available deuterium source. researchgate.netresearchgate.net Electrochemical methods, in particular, are showing promise for using D₂O to deuterate organic molecules, avoiding the need for transition metal catalysts and toxic deuterated reagents. xmu.edu.cn Palladium-catalyzed electrochemical methods using heavy water have also been developed, offering broad substrate scope and good functional group tolerance. xmu.edu.cn

Deuterated Solvents: Solvents like deuterated methanol (B129727) (CD₃OD) and deuterated acetonitrile (B52724) (CD₃CN) can also serve as deuterium sources. researchgate.netresearchgate.net However, some of these, like deuterated acetonitrile, can be expensive, limiting their large-scale application. xmu.edu.cn

Alternative Reducing Agents: Research is ongoing to find less toxic reducing agents to be used in conjunction with deuterium sources. acs.org

The development of "green" deuteration methods is a key focus, aiming to minimize the use of hazardous substances and improve the sustainability of chemical processes. mdpi.com

Integration with Flow Chemistry for Deuterated Compound Synthesis

Flow chemistry is emerging as a powerful technology for the synthesis of deuterated compounds, offering several advantages over traditional batch processes. ansto.gov.aunih.gov These benefits include increased efficiency, higher production capacity, and reduced decomposition of sensitive molecules. ansto.gov.au

Key advantages of flow chemistry in deuteration include:

Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature and reaction time, which can improve selectivity and minimize the formation of byproducts. ansto.gov.aux-chemrx.com

Enhanced Safety: The small reaction volumes inherent in flow systems enhance safety, which is particularly important when working with hazardous reagents. x-chemrx.com

Scalability: Flow processes can be more easily scaled up for the large-scale synthesis of deuterated compounds compared to batch methods, which are often labor-intensive and limited in scale. ansto.gov.au

Integration with Other Technologies: Flow chemistry can be combined with other technologies, such as microwave heating and on-demand gas generation, to further enhance reaction efficiency. researchgate.nettn-sanso.co.jp For example, a flow-type microwave reactor has been developed for the synthesis of deuterated aromatic compounds, demonstrating high reaction and heating efficiencies. tn-sanso.co.jp

The National Deuteration Facility (NDF) has recently invested in a Vapourtec flow reactor to advance flow-based deuteration, highlighting the growing importance of this technology. ansto.gov.au

Catalytic Deuterodehalogenation Approaches

Catalytic deuterodehalogenation is a crucial method for introducing deuterium into organic molecules by replacing a halogen atom. researchgate.net While tri-n-butyltin deuteride can be used for this purpose, research is focused on developing more efficient and selective catalytic systems.

Recent advancements in this area include:

Palladium Catalysis: Palladium-based catalysts are widely used for deuterodehalogenation. researchgate.netresearchgate.net Systems using palladium with unsymmetrical N-heterocyclic carbene (NHC) ligands have shown high efficiency and selectivity for the deuterodechlorination of aryl and heteroaryl chlorides. researchgate.net

Electrochemical Methods: Electrochemical approaches offer a greener alternative by using heavy water as the deuterium source and avoiding transition metal catalysts. xmu.edu.cn These methods have shown success in the reductive deuteration of both aromatic and alkyl halides. xmu.edu.cn A paired electrolysis system has been developed for the selective deuterodehalogenation of benzylic halides using inexpensive deuterium oxide. chemrxiv.org